2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Overview
Description
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a compound that has garnered interest due to its potential applications in optoelectronic devices. The structure of this compound includes a thieno[3,2-b]thiophene core, which is substituted with thiophene rings. This molecular framework is known for its ability to facilitate electron mobility, which is crucial for the performance of electronic devices such as thin-film transistors .
Synthesis Analysis
The synthesis of derivatives of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene has been reported in various studies. For instance, a series of dicyanomethylene-substituted derivatives have been strategically designed and successfully synthesized, with alkyl chains introduced at different positions to study the impact on solid-state and thin-film transistor performance . Another approach involved the synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes, which exhibit blue emission characteristics . Additionally, methods for large-scale synthesis, including catalytic vapor-phase reactions, have been developed for thieno[3,2-b]thiophene and its derivatives .
Molecular Structure Analysis
The molecular structure of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene derivatives has been a subject of interest due to its influence on the electronic properties of the material. The planarity of the oligothienyl group in the structure is crucial for π-conjugation, which affects the electron mobility and, consequently, the performance of electronic devices . The degree of rotation of aromatic systems introduced to the thieno[3,2-b]thiophene core has been studied, with observed rotations ranging from 30.94° to 66.56°, affecting the packing and interactions in the crystal structure .
Chemical Reactions Analysis
The reactivity of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and its derivatives with various metal ions has been explored. For example, 2,5-(dibenzothiazolin-2-yl)thiophene, a related compound, has been synthesized and shown to react with metal ions such as Pd(II), Cu(II), and Ag(I), among others, in different ways, suggesting versatile coordination chemistry . Furthermore, the electrooxidative polymerization of alkyl-substituted dithieno[3,4-b:3',4'-d]thiophenes, which are closely related to the compound of interest, has been used to produce electronically conductive polymer films .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene derivatives are critical for their application in electronic devices. The photophysical and electrochemical properties of these compounds have been thoroughly investigated, revealing their potential for use in optoelectronic devices . The quantum yield and electrochemical behavior of synthesized monomers have been studied using cyclic voltammetry, and polymer films have been deposited by repeated potential cycling . The solubility of these compounds in common organic solvents is also an important consideration for their processing and application .
Scientific Research Applications
Organic Semiconductors
- Summary of Application : Thiophene derivatives, including “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, play a prominent role in the advancement of organic semiconductors .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into semiconductor structures .
- Results or Outcomes : The use of thiophene derivatives in organic semiconductors has been shown to enhance their performance, although specific results can depend on the exact nature of the semiconductor and the thiophene derivative used .
Organic Field-Effect Transistors (OFETs)
- Summary of Application : Thiophene derivatives are used in the fabrication of OFETs .
- Methods of Application : The thiophene derivatives are typically incorporated into the semiconductor layer of the OFET, which can influence the charge transport properties of the device .
- Results or Outcomes : The incorporation of thiophene derivatives into OFETs can enhance their performance, although the specific outcomes can vary depending on the exact design of the transistor .
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : Thiophene derivatives are used in the fabrication of OLEDs .
- Methods of Application : The thiophene derivatives are typically incorporated into the emissive layer of the OLED, which can influence the color and efficiency of the light emitted by the device .
Electrochemical Biosensors
- Summary of Application : A novel ferrocenyldithiophosphonate functional conducting polymer, which includes “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, has been used as an immobilization matrix in amperometric biosensor applications .
- Methods of Application : The amino groups on the polymer were utilized for covalent attachment of the enzyme glucose oxidase. Besides, ferrocene on the backbone was used as a redox mediator during the electrochemical measurements .
- Results or Outcomes : The changes in current signals at +0.45 V were proportional to glucose concentration from 0.5 to 5.0 mM .
Organic Solar Cells
- Summary of Application : “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene” may be used as conjugated side chains in the synthesis of donor-acceptor copolymers. It finds potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in organic solar cells has been shown to enhance their performance, although specific results can depend on the exact nature of the solar cell and the thiophene derivative used .
Dye-Sensitized Solar Cells
- Summary of Application : This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into dye-sensitized solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in dye-sensitized solar cells has been shown to enhance their performance, reaching conversion efficiencies of 6.23% .
Corrosion Inhibitors
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into corrosion inhibitor formulations .
- Results or Outcomes : The use of thiophene derivatives in corrosion inhibitors has been shown to enhance their performance, although specific results can depend on the exact nature of the inhibitor and the thiophene derivative used .
Biological Activities
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in pharmaceuticals has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Bulk Heterojunction Solar Cells
- Summary of Application : A new conjugated polymer, PDTTTPD, comprising 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units, exhibits high crystallinity and excellent thermal stability. A device incorporating PDTTTPD and [6,6]-phenyl-C71-butyric acid methyl ester (1:1, w/w) exhibited a power conversion efficiency of 5.1% .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in bulk heterojunction solar cells has been shown to enhance their performance, although specific results can depend on the exact nature of the solar cell and the thiophene derivative used .
Organic Dyes
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into dye formulations .
- Results or Outcomes : The use of thiophene derivatives in organic dyes has been shown to enhance their performance, although specific results can depend on the exact nature of the dye and the thiophene derivative used .
Antiviral and Antitumor Agents
- Summary of Application : Different isomeric forms of thienothiophene, including “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, have shown various applications such as antiviral and antitumor agents .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antiviral and antitumor agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Antiglaucoma and Antimicrobial Agents
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as antiglaucoma and antimicrobial properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antiglaucoma and antimicrobial agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Antihypertensive and Anti-atherosclerotic Agents
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as antihypertensive and anti-atherosclerotic properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antihypertensive and anti-atherosclerotic agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Fluorescent Probes
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into fluorescent probe formulations .
- Results or Outcomes : The use of thiophene derivatives in fluorescent probes has been shown to enhance their performance, although specific results can depend on the exact nature of the fluorescent probe and the thiophene derivative used .
Chalcogen Bonded Cascades
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into chalcogen bonded cascade formulations .
- Results or Outcomes : The use of thiophene derivatives in chalcogen bonded cascades has been shown to enhance their performance, although specific results can depend on the exact nature of the chalcogen bonded cascade and the thiophene derivative used .
properties
IUPAC Name |
2,5-dithiophen-2-ylthieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S4/c1-3-9(15-5-1)11-7-13-14(17-11)8-12(18-13)10-4-2-6-16-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQXVHKNZBLBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471499 | |
Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | |
CAS RN |
21210-90-2 | |
Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.